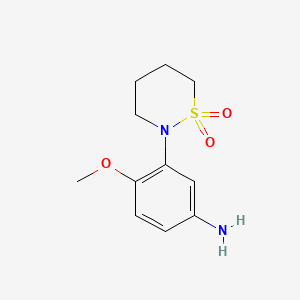
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, also known as MFTT, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. MFTT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Mecanismo De Acción
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol also induces the production of reactive oxygen species, which contributes to its anticancer activity.
Biochemical and Physiological Effects
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory and antioxidant properties. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, making it a potential therapeutic agent for hypercholesterolemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its specificity for topoisomerase II, which makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. However, 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability. Another area of interest is the use of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in combination with other anticancer agents to improve efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and antioxidant properties of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol.
Métodos De Síntesis
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process starting from 3-methylfuran-2-carboxylic acid and propargyl alcohol. The intermediate product is then reacted with thiosemicarbazide to yield 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. The synthesis of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Propiedades
IUPAC Name |
3-(3-methylfuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-7(2)4-6-14-8/h3-4,6H,1,5H2,2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFESXFHIQVVPJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
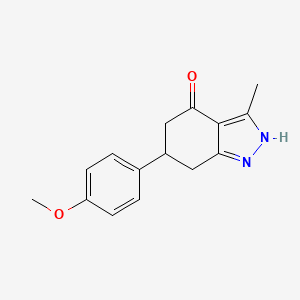
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)


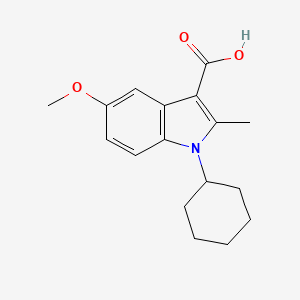

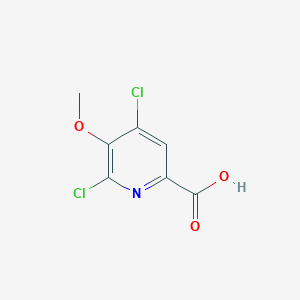
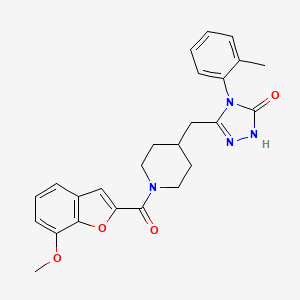
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)
